molecular formula C16H14O4 B1438276 Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate CAS No. 1019379-49-7

Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate

Cat. No.: B1438276
CAS No.: 1019379-49-7
M. Wt: 270.28 g/mol
InChI Key: ZZXPDQIRXRJXEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate is a chemical compound with the linear formula C16H18O2 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 242.321 . No further physical or chemical properties were found in the available sources.

Scientific Research Applications

Biomarker Identification in Carcinogen Exposure

Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate's relevance in scientific research is highlighted through its potential role in identifying biomarkers related to carcinogen exposure, particularly in the context of tobacco-related cancer research. Studies indicate that measuring metabolites, including those related to naphthalene derivatives in human urine, can provide crucial insights into tobacco exposure and its carcinogenic effects. This approach aids in distinguishing between exposed and non-exposed individuals, thereby contributing to cancer epidemiology and prevention strategies (Hecht, 2002).

Chemical Recycling of Polymers

The compound also finds its application in the chemical recycling of polymers such as polyethylene terephthalate (PET). Research in this area explores methods to break down PET into its monomers or other valuable materials using various chemical processes, where this compound could potentially serve as a reactant or a catalyst. Such recycling processes are crucial for environmental sustainability and resource conservation (Karayannidis & Achilias, 2007).

Neuroprotective and Antioxidant Activities

Further, the compound's structural analogs, such as ethyl ferulate, have been investigated for their antioxidant and neuroprotective activities. These studies encompass a broad range of potential applications, from nutraceuticals to pharmaceutical formulations, highlighting the compound's importance in developing treatments for oxidative stress-related conditions and neurodegenerative diseases (Cunha et al., 2019).

Environmental Monitoring

In environmental sciences, derivatives of naphthalene, such as this compound, are studied for their presence in environmental samples as indicators of pollution, particularly in aquatic systems affected by industrial activities. Analyzing these compounds helps in assessing the extent of contamination and the impact of industrial waste on ecosystems (Headley, Peru, & Barrow, 2009).

Properties

IUPAC Name

ethyl 4-naphthalen-1-yl-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-2-20-16(19)15(18)10-14(17)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXPDQIRXRJXEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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